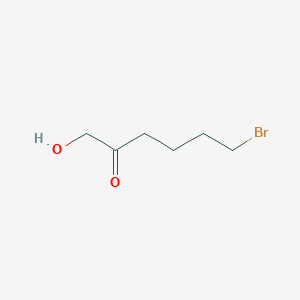
6-Bromo-1-hydroxy-2-hexanone
Cat. No. B8389110
M. Wt: 195.05 g/mol
InChI Key: RPFZSKHLVSVCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04254285
Procedure details


To 191.4 g of tris-trimethylsilyloxyethylene (Example 267) containing 15 drops of stannic tetrachloride under argon with stirring at 10° C. is added 87 g of 5-bromopentanoyl chloride (Example 274) dropwise. After one-half of the acid chloride added, the mixture is stirred until an exotherm ensues. The remaining acid chloride is added dropwise maintaining the reaction exotherm at 65° C. The mixture is then stirred for 2.5 hours. The mixture is slowly poured into a stirred mixture of 100 ml of 0.6 N hydrochloric acid and 200 ml of tetrahydrofuran. The mixture is stirred for 30 minutes and poured into brine. Th mixture is extracted with ether. The ether solution is washed with saturated sodium bicarbonate and dried over magnesium sulfate. The solvent is removed. The residue is mixed with petrolium ether and cooled in dry-ice-acetone to induce crystallization. The petrolium ether is decanted and the solid is dried at reduced pressure to give 64.72 g of the title compound.
[Compound]
Name
tris-trimethylsilyloxyethylene
Quantity
191.4 g
Type
reactant
Reaction Step One

[Compound]
Name
stannic tetrachloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One


[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](Cl)=[O:7].Cl.[O:10]1CCC[CH2:11]1>[Cl-].[Na+].O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:7])[CH2:11][OH:10] |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
tris-trimethylsilyloxyethylene
|
|
Quantity
|
191.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
stannic tetrachloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC(=O)Cl
|
Step Three
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred until an exotherm ensues
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction exotherm at 65° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred for 2.5 hours
|
|
Duration
|
2.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Th mixture is extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solution is washed with saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is mixed with petrolium ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in dry-ice-acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The petrolium ether is decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid is dried at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCC(CO)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.72 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
